AZ82
Overview
Description
KIFC1 is a member of the kinesin-14 family of proteins, which play a crucial role in the assembly of bipolar spindles in cancer cells containing supernumerary centrosomes . AZ82 binds to the KIFC1/microtubule complex and inhibits its microtubule-stimulated activity in an ATP-competitive and microtubule-noncompetitive manner . This compound has shown potential in inducing multipolar spindle formation in cancer cell lines with high numbers of extra chromosomes .
Scientific Research Applications
AZ82 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Cancer Research: this compound is used to study the role of KIFC1 in cancer cell division and the formation of bipolar spindles.
Cell Cycle Studies: This compound is used to investigate the mechanisms of cell cycle regulation and the effects of inhibiting KIFC1 on cell division.
Drug Development: This compound serves as a lead compound for the development of new cancer therapies targeting KIFC1.
Mechanism of Action
Target of Action
The primary target of AZ82 is the kinesin-like protein KIFC1, also known as HSET or kinesin-14a . KIFC1 is a molecular motor protein that plays a critical role in the organization of microtubules in the axon .
Mode of Action
It inhibits the ATP-hydrolysis activity of KIFC1 by blocking the release of ADP and the reception of ATP, thus cutting off the power supply for KIFC1’s gliding along the microtubule .
Biochemical Pathways
The inhibition of KIFC1 by this compound affects the organization of microtubules in the axon . This results in changes in axonal growth and retraction, as well as growth cone morphology . The compound also induces multipolar spindle formation in cancer cells with high numbers of extra chromosomes .
Result of Action
The action of this compound leads to morphological changes in the axon and changes in the organization, distribution, and polarity orientation of its microtubules . In cancer cells with amplified centrosomes, treatment with this compound causes centrosome declustering .
Preparation Methods
The synthesis of AZ82 involves several steps, starting with the preparation of intermediate compounds. The general synthetic route includes the following steps :
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds using commercially available reagents. These intermediates are characterized using techniques such as nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry.
Formation of this compound: The final step involves the coupling of the intermediate compounds to form this compound. This step is typically carried out under specific reaction conditions, including controlled temperature and pH.
Chemical Reactions Analysis
AZ82 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
AZ82 is unique in its selective inhibition of KIFC1 over other kinesin motor proteins . Similar compounds include:
Verubulin: A microtubule-disrupting agent with potent cytotoxic activities.
Tirbanibulin: A selective Src kinase inhibitor with efficacy in preclinical models of various cancers.
Zagotenemab: A humanized antibody against the microtubule-associated protein tau, used to study neurological disorders.
Compared to these compounds, this compound is distinct in its specific targeting of KIFC1 and its ability to induce multipolar spindle formation in cancer cells with supernumerary centrosomes .
Properties
IUPAC Name |
5-methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F3N4O3S/c1-3-5-19-14-25(39-17(19)2)27(37)35-24(26(36)34-21-10-11-32-16-21)12-18-8-9-23(33-15-18)20-6-4-7-22(13-20)38-28(29,30)31/h4,6-9,13-15,21,24,32H,3,5,10-12,16H2,1-2H3,(H,34,36)(H,35,37)/t21-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTLKNOARSHUJB-ZJSXRUAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1)C(=O)NC(CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)NC4CCNC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(SC(=C1)C(=O)N[C@H](CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)N[C@@H]4CCNC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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